molecular formula C15H9BrClNO2 B11658578 5-bromo-2-(2-chloro-6-methylphenyl)-1H-isoindole-1,3(2H)-dione

5-bromo-2-(2-chloro-6-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11658578
M. Wt: 350.59 g/mol
InChI Key: IWKLWLVLYGJPSZ-UHFFFAOYSA-N
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Description

5-BROMO-2-(2-CHLORO-6-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to an isoindole-dione core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-(2-CHLORO-6-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the bromination of 2-(2-chloro-6-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-(2-CHLORO-6-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield ketones or carboxylic acids.

Scientific Research Applications

5-BROMO-2-(2-CHLORO-6-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BROMO-2-(2-CHLORO-6-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 5-Bromo-2-methylpyridine
  • 5-Bromo-2-fluoropyridine

Comparison

Compared to these similar compounds, 5-BROMO-2-(2-CHLORO-6-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its isoindole-dione core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C15H9BrClNO2

Molecular Weight

350.59 g/mol

IUPAC Name

5-bromo-2-(2-chloro-6-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H9BrClNO2/c1-8-3-2-4-12(17)13(8)18-14(19)10-6-5-9(16)7-11(10)15(18)20/h2-7H,1H3

InChI Key

IWKLWLVLYGJPSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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